molecular formula C10H7ClN2O2 B6260918 4-chloro-7-methyl-3-nitroquinoline CAS No. 700369-50-2

4-chloro-7-methyl-3-nitroquinoline

Cat. No. B6260918
CAS RN: 700369-50-2
M. Wt: 222.63 g/mol
InChI Key: FQWCHXWBGPCGOD-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-3-nitroquinoline is a compound useful in organic synthesis . It is a yellow crystal powder with a molecular formula of C10H7ClN2O2 and a molecular weight of 222.62778 .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other techniques include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing heterocyclic compound . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

This compound has a melting point of 121-122°C and a boiling point of 333.8±22.0 °C . Its density is 1.5±0.1 g/cm3 .

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on their chemical structure and functional groups. Some quinoline derivatives have shown substantial biological activities .

Safety and Hazards

This compound is considered hazardous. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-7-methyl-3-nitroquinoline involves the nitration of 4-chloro-7-methylquinoline followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with a nitrite salt to form the final product.", "Starting Materials": [ "4-chloro-7-methylquinoline", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "4-chloro-7-methylquinoline is nitrated using a mixture of nitric acid and sulfuric acid to form 4-chloro-7-methyl-3-nitroquinoline", "The nitro group is reduced to an amino group using sodium hydroxide and ethanol", "The amino group is diazotized using hydrochloric acid and sodium nitrite", "The diazonium salt is coupled with a nitrite salt in the presence of sodium hydroxide to form 4-chloro-7-methyl-3-nitroquinoline" ] }

CAS RN

700369-50-2

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

4-chloro-7-methyl-3-nitroquinoline

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-7-8(4-6)12-5-9(10(7)11)13(14)15/h2-5H,1H3

InChI Key

FQWCHXWBGPCGOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(C(=C2C=C1)Cl)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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